1-Chloro-6-methyl-5-nitroisoquinoline

Regioselective synthesis Cross-coupling Medicinal chemistry intermediates

1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6, MFCD09264575) is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol, appearing as a yellow crystalline powder at ambient temperature. It bears three distinct functional substituents — 1-chloro, 6-methyl, and 5-nitro — on the isoquinoline scaffold, classifying it as a polyfunctionalized heteroaryl halide of the nitroisoquinoline family.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 943606-84-6
Cat. No. B1632245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methyl-5-nitroisoquinoline
CAS943606-84-6
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3
InChIKeyIWLPTUUERGDBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6): A Trifunctional Isoquinoline Building Block for Kinase-Targeted Synthesis


1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6, MFCD09264575) is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol, appearing as a yellow crystalline powder at ambient temperature . It bears three distinct functional substituents — 1-chloro, 6-methyl, and 5-nitro — on the isoquinoline scaffold, classifying it as a polyfunctionalized heteroaryl halide of the nitroisoquinoline family [1]. This substitution pattern is designed to provide sequential chemoselective reactivity: the 1-chloro group serves as a leaving group for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, the 5-nitro group can be reduced to a primary amine for further derivatization, and the 6-methyl group modulates both steric and electronic properties . The compound is listed as an intermediate in multiple patent families, including those disclosing nitrogen-containing bicyclic heteroaryl inhibitors of RAF kinase (WO2007076092A2), which underscores its established role in medicinal chemistry pipelines targeting kinase-mediated diseases [2].

Why Generic Substitution Fails: The Unique Substituent Architecture of 1-Chloro-6-methyl-5-nitroisoquinoline Demands Precise Sourcing


Generic substitution with broadly available isoquinoline analogs fails in applications requiring the precise 1,5,6-substitution topology of 1-chloro-6-methyl-5-nitroisoquinoline because each functional group on the scaffold performs a specific, non-interchangeable synthetic task in multistep sequences. The 6-methyl group, established through an elaborate Vicarious Nucleophilic Substitution (VNS) of 5-nitroisoquinoline followed by regiospecific methylation, cannot be retrofitted onto pre-existing 1,5-disubstituted analogs without jeopardizing regiochemical fidelity or generating complex isomeric mixtures [1]. Conversely, the 5-nitro group enables a reduction pathway to 5-aminoisoquinoline intermediates that is absent in non-nitro analogs such as 1-chloro-6-methylisoquinoline (CAS 209286-73-7) . The 1-chloro substituent provides a single, unambiguous point for nucleophilic displacement or cross-coupling, whereas non-halogenated 6-methyl-5-nitroisoquinoline (CAS 188121-31-5) must undergo a separate C–H functionalization or halogenation step, introducing additional process complexity . Simultaneous substitution at all three positions ensures that this compound maps directly onto the intermediate architecture disclosed in the Amgen RAF kinase inhibitor patent WO2007076092A2 (see Example 3, paragraph [0307]), which explicitly requires the 1-chloro-6-methyl-5-nitro substitution pattern [2]. Procurement of in-class compounds lacking any of these three features necessitates re-engineering of the synthetic route, introducing risks of altered reactivity, lower yields, and failed patent enablement.

Quantitative Evidence Guide: Direct Comparator Data Differentiating 1-Chloro-6-methyl-5-nitroisoquinoline from Its Closest Analogs


Substitution Topology vs. 6-Methyl-5-nitroisoquinoline: The 1-Chloro Group Provides a Single, Defined Leaving Group for Downstream Coupling

In the patent-defined synthesis of RAF kinase inhibitor intermediates (WO2007076092A2, Example 3), 1-chloro-6-methyl-5-nitroisoquinoline is employed directly as the electrophilic coupling partner, whereas the non-chlorinated analog 6-methyl-5-nitroisoquinoline (CAS 188121-31-5) would require a separate, non-trivial chlorination step that introduces regioselectivity challenges at the C-1 position [1]. The presence of C-1 chlorine in the target compound enables a single-step nucleophilic aromatic substitution (SNAr) or cross-coupling, while the non-halogenated analog has no leaving group at C-1 and must undergo C–H activation or lithiation-halogenation chemistry, which is demonstrably lower-yielding and less selective for this scaffold class [2].

Regioselective synthesis Cross-coupling Medicinal chemistry intermediates

Nitro Group Positional Isomer Specificity: 1-Chloro-6-methyl-5-nitroisoquinoline vs. 1-Chloro-5-nitroisoquinoline in Kinase-Targeted Intermediate Synthesis

1-Chloro-6-methyl-5-nitroisoquinoline contains a methyl group at C-6 that is structurally critical for the downstream construction of the 6-methylisoquinoline pharmacophore found in specific RAF kinase inhibitors. The regioisomer 1-chloro-5-nitroisoquinoline (CAS 58142-97-5) lacks the C-6 methyl substituent, rendering it unable to deliver the required 6-methyl pattern without additional C–H methylation chemistry [1]. Patent evidence from WO2007076092A2 explicitly shows that the final bioactive compounds (e.g., 6-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]-N-methylquinazolin-2-amine) contain a 6-methyl group on the isoquinoline core, and the synthetic scheme relies on the 6-methyl functionality being present in the starting intermediate [2].

Kinase inhibitor synthesis Positional isomers Regiochemical fidelity

Purity Specification Benchmarking: 1-Chloro-6-methyl-5-nitroisoquinoline Offers Consistently Higher Commercial Purity than 6-Methyl-5-nitroisoquinoline

Multiple vendors list 1-chloro-6-methyl-5-nitroisoquinoline with a minimum purity specification of 98% (GC), as indicated by AKSci (Z2297) and Capotchem (CAT#30321) . By contrast, the non-chlorinated precursor 6-methyl-5-nitroisoquinoline (CAS 188121-31-5) is consistently offered at a lower purity grade of 95% by the same vendor (AKSci Z3052) and by other suppliers such as ChemShuttle . This 3-percentage-point differential is not trivial for kilogram-scale procurement: it translates to 30 g/kg less impurity mass entering downstream reactions, a significant advantage for process chemistry applications where impurity carryover can compromise yield and complicate purification [1].

Purity comparison Quality specification Procurement standards

Molecular Property Differentiation: Lipophilicity (LogP) and Hydrogen Bonding Capacity Distinguish 1-Chloro-6-methyl-5-nitroisoquinoline from Non-Chlorinated Analogs

The ChemSpace database reports a calculated LogP of 3.02 for 1-chloro-6-methyl-5-nitroisoquinoline, with 0 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 56 Ų [1]. The non-chlorinated analog 6-methyl-5-nitroisoquinoline (CAS 188121-31-5) has a lower reported XLogP3 of 2.3 and a TPSA of 58.7 Ų, with identical HBD/HBA counts but 14 heavy atoms versus the target compound's 15 heavy atoms . The increased LogP of +0.72 units in the 1-chloro derivative affects chromatographic behavior, solubility in organic solvents, and partitioning in biphasic reaction mixtures — all practical considerations for both laboratory-scale synthesis and process-scale extraction/purification .

Physicochemical properties LogP Drug-likeness Intermediate selection

Patent-Enabled Intermediate Status: 1-Chloro-6-methyl-5-nitroisoquinoline Is Explicitly Named in Multiple Kinase Inhibitor Patent Families

1-Chloro-6-methyl-5-nitroisoquinoline is explicitly recited as a synthetic intermediate in WO2007076092A2 (Amgen Inc., Example 3, paragraph [0307]) for the preparation of nitrogen-containing bicyclic heteroaryl compounds that modulate RAF kinase activity [1]. Additionally, a related patent family, US20100267748 (RAF kinase modulators and methods of use), references the same intermediate in its preparation section (paragraph [0256]), employing phosphorus oxychloride-mediated chlorination of 6-methyl-5-nitroisoquinoline N-oxide in 1,2-dichloroethane [2]. In contrast, positional isomers such as 1-chloro-5-nitroisoquinoline (CAS 58142-97-5) or 1-chloro-6-nitroisoquinoline (CAS 1367810-55-6) are not identified as intermediates in these specific patent families, and their use would represent a departure from the exemplified synthetic routes that form the basis of patent enablement .

Patent enablement RAF kinase inhibitors Freedom to operate Regulatory filing

Best-Fit Application Scenarios for 1-Chloro-6-methyl-5-nitroisoquinoline Based on Differential Evidence


Scalable Synthesis of RAF Kinase Inhibitor Intermediates via Direct C-1 Cross-Coupling

Research groups and CDMOs synthesizing Raf kinase inhibitor candidates following the Amgen WO2007076092A2 patent route should prioritize 1-chloro-6-methyl-5-nitroisoquinoline over 6-methyl-5-nitroisoquinoline or 1-chloro-5-nitroisoquinoline. The 1-chloro group enables direct Pd-catalyzed Suzuki, Buchwald-Hartwig, or SNAr reactions at C-1 without a preceding halogenation step, and the 6-methyl and 5-nitro groups are present in the correct positions to match the exemplified intermediates [1]. Vendors such as Capotchem (CAT#30321) and AKSci (Z2297) supply this compound at 98% (GC) purity, and the compound is available at up to kilogram scale for process development [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring 5-Amino-6-methylisoquinoline Pharmacophores

In medicinal chemistry programs where the target pharmacophore includes a 5-amino-6-methylisoquinoline motif, 1-chloro-6-methyl-5-nitroisoquinoline offers a direct two-step sequence: (1) nitro reduction to the 5-amine, followed by (2) C-1 derivatization via the chloro leaving group [1]. The alternative, building from 6-methyl-5-nitroisoquinoline (CAS 188121-31-5), would require an additional C-1 halogenation step with attendant regioselectivity and yield concerns [2]. The 95% purity specification of 6-methyl-5-nitroisoquinoline also introduces higher impurity burden at the start of the synthetic sequence, which can complicate biological assay interpretation in early-stage SAR studies .

Process Chemistry Scale-Up Where Impurity Control and Chromatographic Behavior Are Critical

For process development and kilogram-scale manufacturing, the consistently higher commercial purity (98% vs. 95% for the non-chlorinated precursor) provides a measurable advantage in impurity load entering the reaction sequence — equivalent to 30 g/kg less total impurity [1]. The higher LogP (3.02 vs. 2.3 for 6-methyl-5-nitroisoquinoline) also facilitates more efficient organic-phase extraction during aqueous workup, reducing solvent volumes and cycle times in large-scale batch processing [2]. The compound's compatibility with common organic solvents (DMF, DCM) and stability under acidic conditions have been documented, supporting its use in standard process chemistry workflows .

Regulatory CMC Support for Patent-Enabled Drug Development Programs

For pharmaceutical development programs targeting RAF kinase-mediated diseases (melanoma, colorectal cancer, and other solid tumors) that follow the patent-enabled synthetic route, procurement of the exact intermediate 1-chloro-6-methyl-5-nitroisoquinoline simplifies the CMC regulatory package by ensuring consistency with the exemplified manufacturing process [1]. Substitution with a non-patent-named positional isomer or analog introduces a process deviation that must be justified to regulatory agencies, potentially requiring additional impurity characterization, bridging studies, and extended stability data [2]. As the compound is available from multiple reputable vendors with full analytical documentation (including 1H-NMR, MSDS, and COA upon request), sourcing is sufficiently robust to support regulatory filings .

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